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Abstract

Cisplatin, or cis-diamminedichloroplatinum(ll), stands as a cornerstone of modern cancer
chemotherapy. Its journey from a chance observation in a biophysics laboratory to a widely
used therapeutic agent is a testament to scientific curiosity and rigorous investigation. This
technical guide provides an in-depth exploration of the historical development of cisplatin,
detailing its discovery, preclinical and clinical evaluation, mechanism of action, and the
evolution of resistance. We present quantitative data in structured tables, provide detailed
experimental protocols for seminal studies, and use Graphviz diagrams to illustrate key
pathways and processes. This document serves as a comprehensive resource for
professionals in oncology and drug development, offering insights into the foundational science
that established a new paradigm in cancer treatment.

Introduction: A Serendipitous Beginning

The story of cisplatin's anticancer properties begins not in an oncology lab, but in the
biophysics department at Michigan State University in 1965.[1] Barnett Rosenberg and his
team were investigating the effects of electric fields on cell division, using Escherichia coli as a
model organism.[2][3] They observed that when an alternating electric current was applied
through platinum electrodes to a culture of E. coli, the bacteria ceased to divide and grew into
long, filamentous strands—up to 300 times their normal length.[1][3] This inhibition of cell
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division, a hallmark of potential anticancer agents, was initially attributed to the electric field
itself.

However, through a series of meticulous control experiments, Rosenberg's team discovered
that the effect was not due to the electricity, but to a chemical species that had formed in the
solution. The platinum electrodes, thought to be inert, had reacted with the ammonia and
chloride in the buffer medium to create several platinum-containing compounds. After two years
of further investigation, the specific compound responsible for the dramatic inhibition of cell
division was identified as cis-diamminedichloroplatinum(ll), later named cisplatin. This
accidental discovery pivoted Rosenberg's research towards exploring the potential of this
inorganic compound as a cancer therapeutic, a notion that would revolutionize the treatment of
several malignancies.

Preclinical Development: From Bacteria to Tumors

Following the initial observations in bacteria, the next logical step was to determine if
cisplatin's cell division-inhibiting properties extended to cancer cells. The preclinical evaluation
of cisplatin began with studies in various tumor models, most notably the L1210 leukemia and
sarcoma 180 mouse models.

Early Antitumor Activity Studies

In 1969, Rosenberg and his colleagues published their promising findings on the antitumor
activity of cisplatin in mice with sarcoma 180 tumors. They demonstrated that cisplatin could
cause significant tumor regression. While the compound showed high toxicity at larger doses,
causing issues like kidney damage, lower doses were well-tolerated by the mice and still
produced a potent antitumor effect. Remarkably, many of the treated mice remained tumor-free
for months after the treatment, indicating a durable response.

These compelling results captured the attention of the National Cancer Institute (NCI), which
then funded more extensive preclinical testing across a wider range of tumor types.

Figure 1: Workflow of the discovery of cisplatin’'s anticancer properties.

Quantitative Preclinical Data
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The efficacy of cisplatin and its analogs has been quantified in numerous preclinical studies.
The following table summarizes representative data from studies in the L1210 leukemia mouse
model, a standard for early chemotherapy screening.

Optimal Dose Increase in

Compound . Reference
(mgl/kg) Lifespan (%)

Cisplatin (CDDP) 9 >338

Carboplatin (CBDCA) 80 >338

TNO-6 10 125

CHIP 40 113

Table 1: Antitumor activity of cisplatin and its analogs against L1210 leukemia in mice.

Mechanism of Action: DNA Damage and Apoptosis

The cytotoxic effects of cisplatin are primarily mediated through its interaction with DNA. Once
inside the cell, where the chloride concentration is significantly lower than in the bloodstream,
the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.
This aquated form is highly reactive and readily binds to the N7 position of purine bases,
primarily guanine and adenine, on the DNA.

The most common lesions formed are 1,2-intrastrand crosslinks between adjacent purine
bases, with d(GpG) adducts accounting for about 65% and d(ApG) adducts for about 25% of all
adducts. These adducts create a significant kink in the DNA double helix, which disrupts DNA
replication and transcription. This damage, if not repaired, triggers a cascade of cellular
responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).

Figure 2: Simplified signaling pathway of cisplatin-induced apoptosis.

Clinical Trials and FDA Approval: A New Era in
Cancer Treatment

Based on the strong preclinical data, the NCI sponsored the first human clinical trials of
cisplatin in 1972. A pivotal moment in cisplatin's history came from the trials led by Dr.
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Lawrence Einhorn at Indiana University, focusing on patients with advanced testicular cancer, a
disease with very poor prognosis at the time.

In 1974, Dr. Einhorn combined cisplatin with two other chemotherapy agents, vinblastine and
bleomycin (the PVB regimen), and the results were transformative. The combination therapy
produced unprecedented response rates, with tumors often shrinking within days. This success
led to the U.S. Food and Drug Administration (FDA) approving cisplatin for the treatment of
testicular cancer in 1978. Subsequently, cisplatin became a key component in curative
regimens for ovarian, bladder, lung, cervical, and head and neck cancers.

Overall Complete
Cancer . Number of
Regimen ) Response Response Reference
Type Patients
Rate (%) Rate (%)
] Cisplatin, )
Metastatic i ] (Seminal
) Vinblastine, )
Testicular ] 78 100 73 Einhorn
Bleomycin )
Cancer studies)
(PVB)
Advanced Cisplatin + (Early
Ovarian Cyclophosph 41 73 33 combination
Cancer amide studies)
Advanced ] ] (Early single-
Cisplatin
Bladder ) 25 44 12 agent
(single agent) .
Cancer studies)
Cisplatin +
Advanced .
Doxorubicin N/A 4.3% N/A
HCC
(AP)

Table 2: Summary of key early clinical trial results for cisplatin-based therapies.

Mechanisms of Resistance

Despite its remarkable efficacy, a major clinical challenge with cisplatin is the development of
drug resistance, either intrinsic or acquired. The mechanisms of cisplatin resistance are
multifactorial and can be broadly categorized as follows:
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e Reduced Intracellular Accumulation: Decreased influx or increased efflux of the drug reduces
the amount of cisplatin that reaches the DNA. This can be due to reduced expression of
copper transporter 1 (CTR1), which imports cisplatin, or increased expression of efflux
pumps like ATP7A and ATP7B.

 Increased Drug Inactivation: Intracellular detoxification mechanisms can neutralize cisplatin
before it reaches its target. This is often mediated by glutathione (GSH) and
metallothioneins, which are sulfur-containing molecules that can bind to and inactivate
platinum compounds.

o Enhanced DNA Repair: Increased capacity of the cell to repair cisplatin-DNA adducts can
overcome the drug's cytotoxic effects. The nucleotide excision repair (NER) pathway is
particularly important for removing cisplatin-induced lesions.

o Altered Apoptotic Signaling: Defects in the signaling pathways that lead to apoptosis can
allow cancer cells to tolerate DNA damage. This can involve mutations in the p53 tumor
suppressor gene or altered expression of proteins in the Bcl-2 family.

Figure 3: Overview of the primary mechanisms of cisplatin resistance.

Conclusion and Future Perspectives

The discovery and development of cisplatin marked a pivotal moment in the history of
medicine, demonstrating that a simple inorganic compound could be a powerful weapon
against cancer. Its success spurred the development of second and third-generation platinum
analogs, such as carboplatin and oxaliplatin, which offer different toxicity profiles and spectra of
activity. Current research continues to explore cisplatin-based combination therapies, novel
drug delivery systems to reduce toxicity, and strategies to overcome resistance. The legacy of
Barnett Rosenberg's serendipitous finding continues to influence the field of medicinal
inorganic chemistry and provides hope for more effective and less toxic cancer treatments in
the future.

Appendix: Experimental Protocols
A.l. Rosenberg's Bacterial Filamentation Experiment
(Conceptual Protocol)
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» Objective: To observe the effect of an electric field on the division of E. coli.
e Apparatus: A continuous culture chamber with platinum electrodes at either end.

o Medium: A buffered solution containing ammonium chloride and other nutrients necessary for
E. coli growth.

e Procedure:

Inoculate the culture chamber with E. coli.

[e]

o Apply a low-frequency alternating electric current (e.g., 500-6000 Hz) across the platinum
electrodes.

o Continuously supply fresh medium to the chamber while removing the old medium to
maintain a steady-state culture.

o Periodically collect samples from the culture.
o Examine the samples under a light microscope to observe bacterial morphology.

o Expected Observation: The bacteria cease to divide but continue to grow, forming long
filaments.

A.2. Measurement of Cisplatin-DNA Adducts by HPLC-
ICP-MS (Conceptual Protocol)

o Objective: To quantify the formation of the primary 1,2-GG intrastrand adduct in DNA from
treated cells or tissues.

e Principle: This method combines enzymatic digestion of DNA to isolate the adducts,
separation by High-Performance Liquid Chromatography (HPLC), and sensitive detection of
platinum by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

e Procedure:

o Sample Collection: Collect cells or tissues from patients or experimental models before
and after cisplatin treatment.
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o DNA Extraction: Isolate genomic DNA from the collected samples using standard DNA
extraction kits or protocols.

o Enzymatic Digestion: Digest the DNA to single nucleotides and adducts. This typically
involves a multi-enzyme digestion cocktail (e.g., DNase I, nuclease P1, alkaline
phosphatase) to break down the DNA backbone while leaving the adduct intact.

o HPLC Separation: Inject the digested sample into an HPLC system. Use a reverse-phase
column to separate the 1,2-GG adduct from normal nucleotides and other cellular
components.

o ICP-MS Detection: The eluent from the HPLC is directed into the ICP-MS. The ICP-MS
atomizes and ionizes the sample, and the mass spectrometer quantifies the amount of
platinum at the specific retention time corresponding to the 1,2-GG adduct.

o Quantification: Compare the platinum signal from the sample to a standard curve
generated from known amounts of purified 1,2-GG adduct to determine the concentration
in the original DNA sample, typically expressed as femtomoles of adduct per microgram of
DNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b142131#cisplatin-s-historical-development-in-
chemotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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